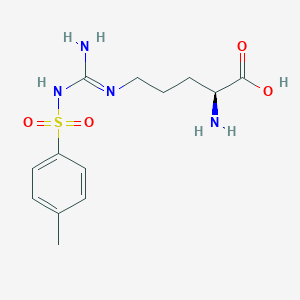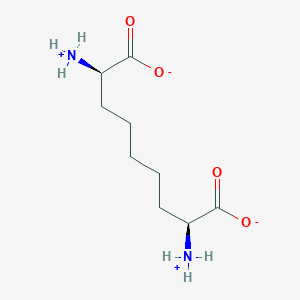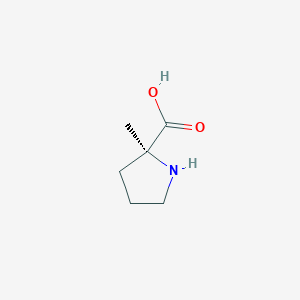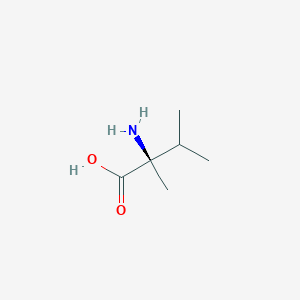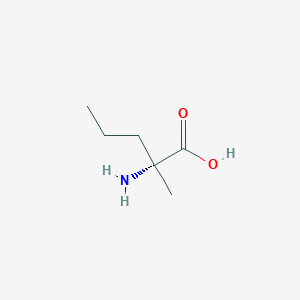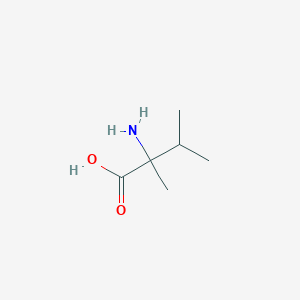
3,5-Diiodo-D-tyrosine
描述
3,5-Diiodo-D-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the aromatic ring. This compound plays a crucial role in the biosynthesis of thyroid hormones, such as thyroxine and triiodothyronine, which are essential for regulating metabolism, growth, and development in humans and other animals .
作用机制
Target of Action
3,5-Diiodo-D-tyrosine primarily targets the cAMP-dependent protein kinase inhibitor alpha , cAMP-dependent protein kinase catalytic subunit alpha , and Iodotyrosine dehalogenase 1 . These targets play crucial roles in various biological processes, including signal transduction and thyroid hormone biosynthesis .
Mode of Action
It is known to be involved in the biosynthesis of thyroid hormones . In this process, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones .
Biochemical Pathways
This compound is involved in the Thyroid Hormone Synthesis metabolic pathway . This pathway is crucial for the production of thyroid hormones, which regulate various physiological processes, including metabolism, growth, and development .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
The primary result of this compound’s action is the production of thyroid hormones, which have wide-ranging effects at the molecular and cellular levels . These hormones regulate gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance .
准备方法
Synthetic Routes and Reaction Conditions
3,5-Diiodo-D-tyrosine can be synthesized through the iodination of D-tyrosine. One efficient method involves the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent under solvent-free conditions. The reaction is carried out by grinding D-tyrosine with 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid at room temperature for 10-15 minutes. This method yields this compound with high purity and without the need for chromatographic purification .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the oxidative iodination of D-tyrosine using iodine or iodides in the presence of oxidizing agents such as chloramine-T, hydrogen peroxide, or lactoperoxidase. These methods are scalable and can produce large quantities of the compound for various applications .
化学反应分析
Types of Reactions
3,5-Diiodo-D-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various iodinated derivatives.
Reduction: Reduction reactions can remove the iodine atoms, converting it back to D-tyrosine or other intermediates.
Substitution: The iodine atoms can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chloramine-T.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles, such as thiols or amines, can be used to substitute the iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives, deiodinated tyrosine, and substituted tyrosine derivatives .
科学研究应用
3,5-Diiodo-D-tyrosine has several scientific research applications across different fields:
Chemistry: It is used as a precursor in the synthesis of thyroid hormones and other iodinated compounds.
Biology: The compound is studied for its role in thyroid hormone biosynthesis and its effects on metabolic processes.
Medicine: It is used in the development of diagnostic agents and therapeutic drugs for thyroid-related disorders.
Industry: The compound is utilized in the production of iodinated contrast agents for medical imaging .
相似化合物的比较
Similar Compounds
Monoiodotyrosine: Contains one iodine atom and is an intermediate in thyroid hormone synthesis.
Thyroxine (T4): Contains four iodine atoms and is a primary thyroid hormone.
Triiodothyronine (T3): Contains three iodine atoms and is a more active thyroid hormone.
Uniqueness
3,5-Diiodo-D-tyrosine is unique due to its specific iodination pattern, which makes it a crucial intermediate in the biosynthesis of both thyroxine and triiodothyronine. Its ability to modulate thyroid peroxidase and its role in the formation of thyroid hormones distinguish it from other iodinated tyrosine derivatives .
属性
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYHUZRZVSYKL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427609 | |
| Record name | 3,5-DIIODO-D-TYROSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16711-71-0 | |
| Record name | Diiodotyrosine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DIIODO-D-TYROSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIIODOTYROSINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE762288F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



